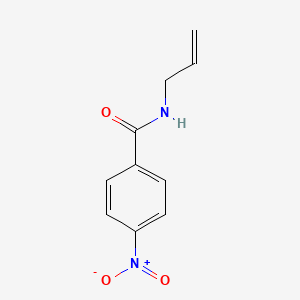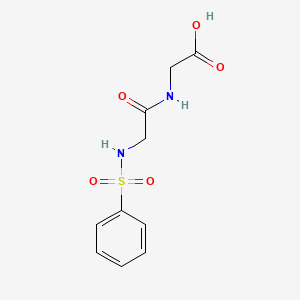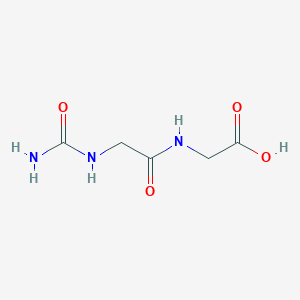![molecular formula C18H20N2 B1301020 [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine CAS No. 436099-76-2](/img/structure/B1301020.png)
[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine is a derivative of indole, a heterocyclic structure with a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. The compound is likely to possess a benzylamine moiety substituted with a methyl group and an ethyl chain linked to an indole scaffold.
Synthesis Analysis
The synthesis of related indole derivatives has been reported in the literature. For instance, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was synthesized through a three-component reaction involving benzothiazole derivatives and ethyl bromocyanoacetate with indole derivatives in acetone under reflux conditions . Although the exact synthesis of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine is not detailed, similar synthetic strategies involving multi-component reactions could be employed.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectroscopy. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed using these techniques . These methods would be essential in determining the structure of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine, ensuring the correct substitution pattern and confirming the identity of the synthesized compound.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the synthesis of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines involved a cyclisation reaction followed by S-benzylation . The reactivity of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine would likely be influenced by the presence of the benzylamine and indole moieties, which could undergo further functionalization or participate in the formation of coordination complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, nickel complexes bearing indole derivatives showed different stability profiles in solid-state versus solution . The physical and chemical properties of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine would need to be empirically determined to understand its behavior in various environments and potential applications in chemical synthesis or as a pharmaceutical precursor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine belongs to a class of compounds that are part of extensive studies in organic chemistry due to their complex structures and potential therapeutic applications. The synthesis of such compounds, especially indoles, has been a subject of interest because of indoles' presence in natural products and pharmaceuticals. One review emphasizes the vast array of methodologies developed over the years for indole synthesis, highlighting the compound's significance in organic chemistry and its potential as a precursor for various bioactive molecules (Taber & Tirunahari, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-14-5-4-6-15(11-14)12-19-10-9-16-13-20-18-8-3-2-7-17(16)18/h2-8,11,13,19-20H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMFBYNATMSQTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)


![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)
![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)